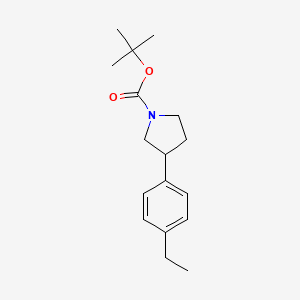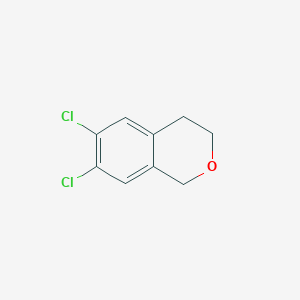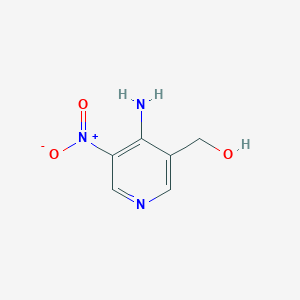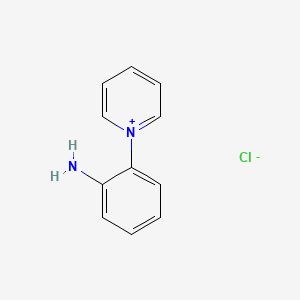
4-Bromo-2-iodobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-iodobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both bromine and iodine atoms attached to a benzene ring, along with a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodobenzohydrazide typically involves the reaction of 4-bromo-2-iodobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-iodobenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazide group can undergo oxidation to form corresponding azides or reduction to form amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Borohydride (NaBH4): Employed in reduction reactions.
Acetic Acid: Commonly used as a solvent in condensation reactions.
Major Products Formed
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Amines: Produced via reduction of the hydrazide group.
Azides: Resulting from oxidation of the hydrazide group.
Applications De Recherche Scientifique
4-Bromo-2-iodobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-iodobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or cytotoxic effects. The bromine and iodine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-iodoaniline: Similar structure but with an amine group instead of a hydrazide group.
2-Iodobenzohydrazide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2-fluorobenzohydrazide: Contains a fluorine atom instead of iodine, which can alter its chemical properties and reactivity.
Uniqueness
4-Bromo-2-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. The hydrazide functional group also provides versatility in forming various derivatives, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C7H6BrIN2O |
|---|---|
Poids moléculaire |
340.94 g/mol |
Nom IUPAC |
4-bromo-2-iodobenzohydrazide |
InChI |
InChI=1S/C7H6BrIN2O/c8-4-1-2-5(6(9)3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
Clé InChI |
PHABLDRXCRPUNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)I)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


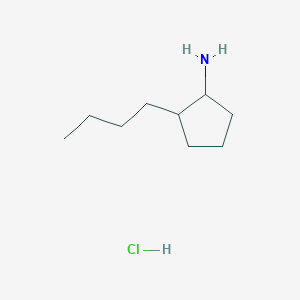
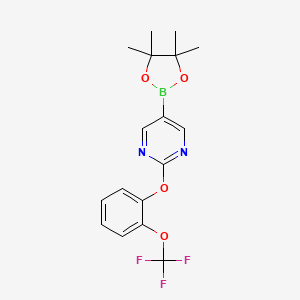

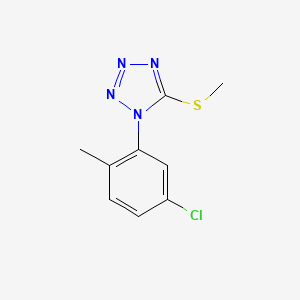
![2-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13662347.png)
![6-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13662353.png)
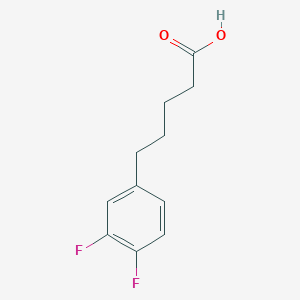
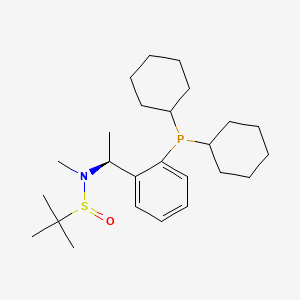
![1-Boc-3-[4-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13662379.png)
